molecular formula C6H4ClNO3 B185284 5-Chloro-2-nitrophenol CAS No. 611-07-4

5-Chloro-2-nitrophenol

Cat. No.: B185284
CAS No.: 611-07-4
M. Wt: 173.55 g/mol
InChI Key: MZDBQSFPAMTTIS-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrophenol is a chlorinated nitroaromatic compound with the molecular formula C6H4ClNO3. It is a yellow to brown solid that is moderately soluble in water. This compound is primarily used in the synthesis of various chemicals and has applications in different fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

5-Chloro-2-nitrophenol (5C2NP) is a chlorinated nitroaromatic compound that is primarily targeted by certain bacteria, such as Cupriavidus sp. strain CNP-8 . These bacteria use 5C2NP as their sole carbon and energy sources . The primary targets within these bacteria are specific enzymes, including a NADPH-dependent nitroreductase (MnpA) and an aminohydroquinone dioxygenase (MnpC) .

Mode of Action

The interaction of 5C2NP with its bacterial targets involves enzymatic reactions. MnpA catalyzes the partial reduction of 5C2NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This is followed by the action of MnpC, which is likely responsible for the ring-cleavage reaction of 5C2NP degradation .

Biochemical Pathways

The degradation of 5C2NP by bacteria like Cupriavidus sp. strain CNP-8 occurs via partial reductive pathways . The initial step involves the reduction of 5C2NP to 2-chloro-5-hydroxylaminophenol, mediated by the enzyme MnpA . This intermediate compound is then further processed by the enzyme MnpC, leading to the ring-cleavage of the compound .

Pharmacokinetics

The pharmacokinetics of 5C2NP in the context of bacterial degradation is concentration-dependent . The maximum specific degradation rate of 5C2NP by Cupriavidus sp. strain CNP-8 was found to be 21.2 ± 2.3 μM h−1 . .

Result of Action

The result of the action of 5C2NP in the bacterial system is its degradation and removal from the environment. This is beneficial as 5C2NP and its derivatives are persistent environmental pollutants, highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

The action of 5C2NP is influenced by environmental factors. For instance, the degradation of 5C2NP by bacteria occurs optimally under certain conditions, such as specific substrate concentrations . Furthermore, the presence of 5C2NP in the environment is primarily due to anthropogenic activities, including its use in the manufacture of dyes, drugs, pesticides, and other industrial products .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-nitrophenol interacts with various enzymes and proteins. For instance, in the bacterium Cupriavidus sp. strain CNP-8, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This interaction is crucial for the degradation of this compound .

Cellular Effects

The effects of this compound on cells are largely dependent on the concentration of the compound. For instance, in Cupriavidus sp. strain CNP-8, the degradation of this compound was found to be concentration-dependent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like MnpA and MnpC in Cupriavidus sp. strain CNP-8. MnpA catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of this compound degradation .

Temporal Effects in Laboratory Settings

The degradation of this compound by Cupriavidus sp. strain CNP-8 was found to be time-dependent . The specific degradation rate was determined to be 21.2 ± 2.3 μM h −1 .

Metabolic Pathways

This compound is involved in various metabolic pathways. In Cupriavidus sp. strain CNP-8, it is degraded via partial reductive pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-nitrophenol can be synthesized through the nitration of 2-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale nitration reactors where 2-chlorophenol is treated with a nitrating mixture under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through filtration and purification processes .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-nitrophenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other chlorinated nitrophenols, it has distinct chemical properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

5-chloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDBQSFPAMTTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060596
Record name Phenol, 5-chloro-2-nitro-
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-07-4
Record name 5-Chloro-2-nitrophenol
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Record name 5-Chloro-2-nitrophenol
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Record name Phenol, 5-chloro-2-nitro-
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Record name Phenol, 5-chloro-2-nitro-
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Record name 5-chloro-2-nitrophenol
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Record name 5-Chloro-2-nitrophenol
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Synthesis routes and methods I

Procedure details

A 1M solution of boron tribromide in methylene chloride (400 mL, 0.40 mole) was cooled to -20° C. A solution of 37.5 g (0.20 mole) of 5-chloro-2-nitroanisole in 200 mL of methylene chloride was added slowly to the first solution. Upon completion of addition, the mixture was allowed to warm to ambient temperature at which it stirred for about 16 hours. At the conclusion of this period the reaction mixture was poured into ice water. The organic layer was separated from the aqueous layer and was evaporated under reduced pressure, leaving 31.40 g of 5-chloro-2-nitrophenol as a solid residue, m.p. 38°-39° C.
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Synthesis routes and methods II

Procedure details

192.0 g (1 mol) of 2,4-dichloronitrobenzene, 600 g of water and 273.0 g (2.05 mol) of sodium hydroxide are heated to 140° C. in a VA steel autoclave with vigorous stirring for 6 hours. The reacted reaction mixture is removed from the autoclave at 70° C. The orange-brown solution produced is adjusted to pH 2 using 30% strength hydrochloric acid, and the product is distilled over using steam. On stirring the distillate (about 1.5 1) at 10° C, 2-nitro-5-chlorophenol (156.4 g, 90% of theory) is obtained in the form of yellow crystals.
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192 g
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273 g
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600 g
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Synthesis routes and methods III

Procedure details

It is known that the fluorine compound mentioned may be prepared over long reaction times (32 hours) in ethers such as dioxane, using phase transfer catalysis at low temperatures (30° C.) (JP 63310851 A2). Working in water produces an isomeric ratio of about 7:1. Nothing is known from this source about the separation of the isomers. Furthermore, it is known that the chlorine compound may also be prepared in solvent/water mixtures in yields of about 90% (DE 29 39 056). In an earlier known process (DE 29 35 629) aqueous alkali metal hydroxide solutions are used in polar aprotic solvents and emulsifiers (20 hours, 60° C., 81%) for this reaction. Finally it is known that in general 2-nitrohalophenols may be prepared by the reaction of the corresponding nitrohalobenzenes at high temperatures (155° C., 2 hours) in anhydrous media. 4,5-dichloro-2-nitrophenol may be obtained in 77% yield in this way (DE 26 14 264). 2-nitro-5-chlorophenol may be obtained by reacting 4-chloronitrobenzene with KOH at 50° C. in the presence of glass bodies (FR 1 581 400). The same oxidation may be performed in 85-87% yield in solvents, for example 1,2-dimethoxyethane, using phase transfer catalysis (18-crown-6) (Izv. Akad. Nauk. SSSR, Ser. Khim., (11) 2635-2636). Yields of about 90% may be obtained in tertiary alcohols when using aqueous potassium hydroxide solution (6 hours, 60° C.) (JP 52142031). Nitration of 3-chlorophenol has long been known (Uhlemann, Chem. Ber. (1878), 1161; De Kiewiet, Stephen, J. Chem. Soc. (1931), 84). This nitration may also be performed in acetic acid at 0° C. (Roberts, Rhys, J. Chem. Soc. (1937), 39, 41) or using sodium nitrate and dilute sulfuric acid (Hodgson, Moore, J. Chem. Soc. 127 (1925), 1600). A variant is the reaction of 3-chloroaniline with dilute nitric acid (Uhlemann, loc. cit.) or gases containing nitrogen oxides (NOx); however, isomers are produced besides the desired product (v. Auwers, Deines, Fortschr. Ch. Phys. 18, 59; Chem. Zentralblatt, 1924 (II) 2268). In addition, reactions of 4-chloro-1,2-dinitrobenzene with aqueous alkali metal hydroxide solution (Laubenheimer, Chem. Ber. 9 (1876), 768) and of 2-nitro-5-aminophenol with copper(I) chloride in the sense of a Sandmeyer reaction (Phillips, J. Chem. Soc. (1930), 1910, 1913) are known, 2-nitro-5-chlorophenol being obtained.
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Synthesis routes and methods IV

Procedure details

To a solution of 2,4-dichloro-1-nitrobenzene (100 g, 0.52 mol) in DMSO (200 mL), aqueous solution of NaOH (41.6 g, 1.04 mol) in water (42 mL) was added and the resulting mixture was stirred 60° C. for 16 h. The mixture was allowed to cool to room temperature, poured to ice water, and then acidified with aqueous HCl (1M) to adjusted the pH to 3-4. The mixture was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was used directly in the next step (80 g, 88% yield).
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100 g
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41.6 g
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200 mL
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42 mL
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ice water
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Synthesis routes and methods V

Procedure details

384 g of 2,4-dichloronitrobenzene, 600 g of tetramethylene sulfone (sulfolane) and 1 g of the emulsifier as specified in Example 1 are introduced into the reaction vessel. Within 4 hours 448 g of 50% potassium hydroxide solution are added at 110° C. After stirring for a further 21 hours at 110° C., the reaction product is adjusted to pH 5.5 to 6 with 240 g of 30% hydrochloric acid and worked up as described in Example 1. 263 g of 5-chloro-2-nitrophenol (76% of the theory) are obtained.
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600 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-nitrophenol
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5-Chloro-2-nitrophenol
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Customer
Q & A

Q1: What are the main applications of 5-Chloro-2-nitrophenol degradation studies?

A1: Research on this compound degradation primarily focuses on its removal from the environment. As a toxic and bio-resistant compound often found as a byproduct of industrial processes, understanding its degradation pathways is crucial for developing effective remediation strategies. [, ] For instance, advanced oxidation processes utilizing ozone and titanium dioxide photocatalysis are being investigated as potential methods for eliminating this compound from contaminated water sources. [, ]

Q2: What are the byproducts formed during the degradation of this compound?

A2: The degradation of this compound can lead to various byproducts depending on the degradation method. In ozonation processes, this compound can degrade into products like p-chlorophenol and p-nitrophenol. [] Titanium dioxide photocatalysis under different gas atmospheres can produce chloride, nitrite (III) anions, nitrate (V) anions, and a variety of phenols. [] The specific byproducts and their quantities depend on factors like the presence of oxygen, ozone, or nitrogen.

Q3: How does the structure of this compound influence its degradation?

A3: The structure of this compound plays a significant role in its reactivity and degradation pathways. The presence of electron-withdrawing groups like chlorine and the nitro group influences the electron density within the benzene ring, impacting its susceptibility to attack by oxidizing agents. [] For instance, studies have shown that the position of the chlorine atom relative to the nitro group affects the degradation rate during ozonation, with the order of degradation being o-Chloronitrobenzene < m-Chloronitrobenzene < p-Chloronitrobenzene. []

Q4: What analytical techniques are employed to study this compound and its degradation?

A4: Various analytical techniques are used to investigate this compound and its degradation products. These include:

  • Liquid chromatography-mass spectrometry (LC/MS): This technique is used to identify and quantify this compound and its degradation intermediates in complex mixtures. []
  • Total organic carbon (TOC) analysis: TOC analysis measures the total amount of organic carbon in a sample, allowing researchers to track the mineralization of this compound during degradation. []
  • Ion chromatography: This technique is used to measure the concentration of inorganic anions, such as chloride, nitrite, and nitrate, formed during the degradation process. []
  • Electron paramagnetic resonance (EPR) spin trapping: This technique helps identify and quantify reactive oxygen species generated during photocatalytic degradation. []

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